molecular formula C16H18N4O2S B2377498 8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 332149-66-3

8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2377498
CAS RN: 332149-66-3
M. Wt: 330.41
InChI Key: RXGOJHFFDBDSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as ETP-46464, is a purine derivative that has been synthesized and investigated for its potential uses in scientific research. This compound has shown promise in a variety of applications, including cancer treatment and as a tool for studying cellular signaling pathways.

Scientific Research Applications

Biological Monitoring and Health Impact

  • Methylated Purines in Urinary Stones: Research has explored the presence of methylated purines, including purine derivatives, in urinary stones. These studies have found that purines can coprecipitate with uric acid in urinary stones, suggesting a role in the pathogenesis of urolithiasis. The findings indicate the importance of purines in medical conditions such as kidney stones and their potential for study in related health issues (Safranow & Machoy, 2005).

Environmental Exposure and Effects

  • Human Exposure to Non-Persistent Environmental Chemicals: Studies on the human urinary excretion of various chemicals, including phthalates and bisphenol A, have revealed widespread exposure among different populations. This research underscores the environmental presence and human exposure to synthetic compounds, offering a context for the study of purine derivatives in environmental health (Frederiksen et al., 2014).

Potential Therapeutic Applications

  • Neuroprotection in Parkinson’s Disease: Research into caffeine and A2A adenosine receptor inactivation, using purine analogs, suggests potential neuroprotective effects against Parkinson’s disease. This highlights the therapeutic potential of purine derivatives in neurodegenerative diseases (Chen et al., 2001).

properties

IUPAC Name

8-ethylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-23-16-17-13-12(14(21)18-15(22)19(13)2)20(16)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGOJHFFDBDSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(ethylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

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